4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde, where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde typically involves the silylation of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzoic acid
Reduction: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzyl alcohol
Substitution: 4-hydroxy-3-methylbenzaldehyde
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. The removal of the TBDMS group is facilitated by nucleophilic attack, typically by fluoride ions, leading to the formation of a pentavalent silicon intermediate that collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but without the methyl group on the benzene ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.
4-[(Tert-butyldimethylsilyl)oxy]-1-butanol: Contains a butanol group instead of a benzaldehyde group.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the methyl group on the benzene ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other similar compounds .
Properties
CAS No. |
381226-61-5 |
---|---|
Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-11-9-12(10-15)7-8-13(11)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
InChI Key |
ALEYGNXDTILJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.